Cas no 393-80-6 (3-Nitro-4-(trifluoromethyl)aniline)
3-Nitro-4-(trifluoromethyl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 3-Nitro-4-(trifluoromethyl)aniline
- 3-Nitro-4-(Trifluoromethyl)Benzenamine
- Benzenamine,3-nitro-4-(trifluoromethyl)-
- 3-Nitro-4-Trifluoromethyl-Phenylamine
- LogP
- 3-NITRO-4-TRIFLUOROMETHYLANILINE
- DTXSID70586063
- CL8436
- AKOS002236232
- A19846
- 3-Nitro-4-(trifluoromethyl)phenylamine
- Benzenamine, 3-nitro-4-(trifluoromethyl)-
- 393-80-6
- 4-Amino-2-nitrobenzotrifluoride
- MFCD00047714
- AC-28686
- CS-0102479
- SY108509
- A824532
- SCHEMBL2979148
- AS-46030
- SB36999
-
- MDL: MFCD00047714
- Inchi: 1S/C7H5F3N2O2/c8-7(9,10)5-2-1-4(11)3-6(5)12(13)14/h1-3H,11H2
- InChI Key: ZDZNJYXHGWSWTN-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1[N+](=O)[O-])N)(F)F
Computed Properties
- Exact Mass: 206.03035
- Monoisotopic Mass: 206.03031189g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 71.8Ų
Experimental Properties
- Density: 1.503±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 307.53°C at 760 mmHg
- Flash Point: 139.79°C
- Refractive Index: 1.525
- Solubility: Very slightly soluble (0.25 g/l) (25 º C),
- PSA: 69.16
3-Nitro-4-(trifluoromethyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1355-1g |
3-Nitro-4-trifluoromethyl-phenylamine |
393-80-6 | 97% | 1g |
491.86CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1355-5g |
3-Nitro-4-trifluoromethyl-phenylamine |
393-80-6 | 97% | 5g |
2035.3CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1355-25g |
3-Nitro-4-trifluoromethyl-phenylamine |
393-80-6 | 97% | 25g |
7123.56CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N859929-5g |
3-Nitro-4-(Trifluoromethyl)Benzenamine |
393-80-6 | ≥97% | 5g |
1,311.30 | 2021-05-17 | |
| Fluorochem | 225254-1g |
3-Nitro-4-(trifluoromethyl)aniline |
393-80-6 | 95% | 1g |
£65.00 | 2022-02-28 | |
| Fluorochem | 225254-5g |
3-Nitro-4-(trifluoromethyl)aniline |
393-80-6 | 95% | 5g |
£194.00 | 2022-02-28 | |
| Fluorochem | 225254-25g |
3-Nitro-4-(trifluoromethyl)aniline |
393-80-6 | 95% | 25g |
£580.00 | 2022-02-28 | |
| TRC | N900723-10mg |
3-Nitro-4-(trifluoromethyl)aniline |
393-80-6 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N900723-50mg |
3-Nitro-4-(trifluoromethyl)aniline |
393-80-6 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | N900723-100mg |
3-Nitro-4-(trifluoromethyl)aniline |
393-80-6 | 100mg |
$ 80.00 | 2022-06-03 |
3-Nitro-4-(trifluoromethyl)aniline Suppliers
3-Nitro-4-(trifluoromethyl)aniline Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 3-Nitro-4-(trifluoromethyl)aniline
Professional Introduction to 3-Nitro-4-(trifluoromethyl)aniline (CAS No. 393-80-6)
3-Nitro-4-(trifluoromethyl)aniline, with the chemical formula C₆H₄F₃NO₂, is a significant compound in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number CAS No. 393-80-6, has garnered attention due to its versatile applications and structural properties that make it a valuable intermediate in synthetic chemistry.
The molecular structure of 3-Nitro-4-(trifluoromethyl)aniline features a nitro group (-NO₂) and a trifluoromethyl group (-CF₃) attached to a benzene ring. These functional groups contribute to its reactivity and utility in various chemical transformations. The presence of the nitro group enhances its electrophilic nature, making it susceptible to reduction or nucleophilic substitution reactions, while the trifluoromethyl group introduces electron-withdrawing effects, influencing the compound's electronic properties and stability.
In recent years, 3-Nitro-4-(trifluoromethyl)aniline has been extensively studied for its potential in drug development. Its structural motifs are often incorporated into more complex molecules to enhance pharmacological activity. For instance, derivatives of this compound have shown promise in the synthesis of kinase inhibitors, which are critical in targeting various cancers and inflammatory diseases. The trifluoromethyl group, in particular, is known to improve metabolic stability and binding affinity, making it a preferred moiety in medicinal chemistry.
Recent advancements in computational chemistry have further highlighted the significance of 3-Nitro-4-(trifluoromethyl)aniline. Molecular modeling studies indicate that this compound can serve as a scaffold for designing novel therapeutic agents with improved efficacy and reduced side effects. Researchers have utilized density functional theory (DFT) calculations to optimize its structure for better bioavailability and target interaction. These computational insights have guided experimental efforts, leading to the discovery of several promising lead compounds.
The agrochemical industry also benefits from the applications of 3-Nitro-4-(trifluoromethyl)aniline. Its derivatives have been explored as intermediates in the synthesis of herbicides and fungicides. The nitro group facilitates further functionalization, allowing chemists to tailor the compound's properties for specific agricultural needs. For example, modifications at the para position of the benzene ring have led to compounds with enhanced pesticidal activity against resistant strains of weeds and fungi.
Synthetic methodologies for preparing 3-Nitro-4-(trifluoromethyl)aniline have seen significant improvements over the years. Traditional approaches often involve nitration and halogenation reactions, but modern techniques such as transition metal-catalyzed cross-coupling reactions offer more efficient and selective pathways. These advanced methods not only improve yield but also reduce waste, aligning with green chemistry principles. The development of novel catalysts has enabled researchers to achieve higher selectivity and purity in the synthesis of this compound.
The role of 3-Nitro-4-(trifluoromethyl)aniline in material science is another area of growing interest. Its unique electronic properties make it suitable for use in organic semiconductors and liquid crystal displays (LCDs). Researchers have investigated its potential as a building block for developing new materials with enhanced charge transport capabilities. Additionally, its fluorescence characteristics have been explored for applications in sensors and bioimaging technologies.
In conclusion, 3-Nitro-4-(trifluoromethyl)aniline (CAS No. 393-80-6) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its structural features and reactivity make it a valuable intermediate in synthetic chemistry, while recent research highlights its potential in developing novel therapeutic agents and advanced materials. As scientific understanding continues to evolve, the applications of this compound are expected to expand further, driving innovation in multiple industries.
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